Triacetoxyphenylpyruvic acid

説明

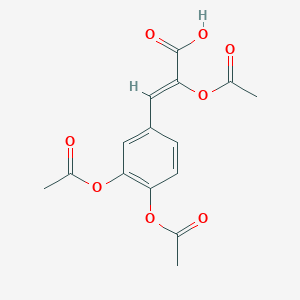

Triacetoxyphenylpyruvic acid (TAPPA) is a triacetylated derivative of 3,4-dihydroxyphenylpyruvic acid (DHPPA), the α-ketoacid analog of L-DOPA. Structurally, TAPPA replaces the hydroxyl groups of DHPPA with acetyl moieties, a modification hypothesized to improve stability or absorption. In vitro studies confirm that TAPPA and DHPPA exhibit comparable inhibitory activity against DDC, though their potency is significantly weaker than established inhibitors like carbidopa and L-α-methyldopa .

特性

CAS番号 |

83800-17-3 |

|---|---|

分子式 |

C15H14O8 |

分子量 |

322.27 g/mol |

IUPAC名 |

(Z)-2-acetyloxy-3-(3,4-diacetyloxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C15H14O8/c1-8(16)21-12-5-4-11(6-13(12)22-9(2)17)7-14(15(19)20)23-10(3)18/h4-7H,1-3H3,(H,19,20)/b14-7- |

InChIキー |

JIHNMDCGGTVLQA-AUWJEWJLSA-N |

SMILES |

CC(=O)OC1=C(C=C(C=C1)C=C(C(=O)O)OC(=O)C)OC(=O)C |

異性体SMILES |

CC(=O)OC1=C(C=C(C=C1)/C=C(/C(=O)O)\OC(=O)C)OC(=O)C |

正規SMILES |

CC(=O)OC1=C(C=C(C=C1)C=C(C(=O)O)OC(=O)C)OC(=O)C |

同義語 |

TAPPA triacetoxyphenylpyruvic acid |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Analogues

3,4-Dihydroxyphenylpyruvic Acid (DHPPA)

- Structure : Retains hydroxyl groups at positions 3 and 4 of the phenyl ring, with a pyruvic acid side chain.

- Function : Acts as the α-ketoacid precursor to L-DOPA. Inhibits DDC with an IC₅₀ ~1/2000 that of carbidopa .

Carbidopa

- Structure : A hydrazine derivative with a catechol group and methyl substituent.

- Function : Gold-standard peripheral DDC inhibitor (IC₅₀ ~0.05 μM). Clinically used to co-administer with L-DOPA.

- Key Difference : Carbidopa’s hydrazine moiety confers irreversible inhibition, whereas TAPPA/DHPPA act reversibly .

L-α-Methyldopa

- Structure : Methylated analog of L-DOPA with a central α-methyl group.

- Function: Competitive DDC inhibitor (IC₅₀ ~1/10 that of carbidopa) and prodrug for methylnorepinephrine.

- Key Difference : Unlike TAPPA, L-α-methyldopa crosses the blood-brain barrier, enabling central activity .

Comparative Inhibitory Activity

| Compound | DDC Inhibition (Relative to Carbidopa) | Mechanism | Bioavailability Considerations |

|---|---|---|---|

| Triacetoxyphenylpyruvic acid (TAPPA) | ~1/2000 | Reversible, competitive | Acetylation may enhance lipophilicity |

| DHPPA | ~1/2000 | Reversible, competitive | High polarity limits absorption |

| Carbidopa | 1 (Reference) | Irreversible | Poor BBB penetration; peripheral use |

| L-α-Methyldopa | ~1/10 | Competitive | BBB penetration; central effects |

Table 1: Comparative profiles of DDC inhibitors.

Research Findings

- Clinical Relevance : Despite structural optimization, TAPPA’s inhibitory potency remains negligible compared to carbidopa (1/2000), limiting therapeutic utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。